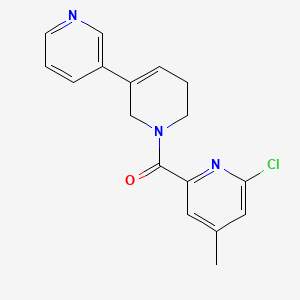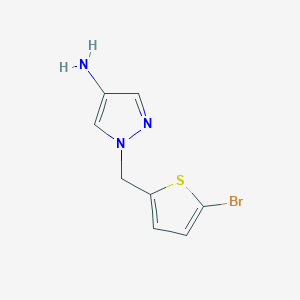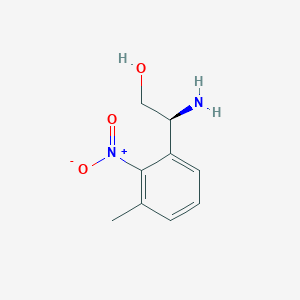![molecular formula C14H10F3N3O3S2 B13553074 3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride CAS No. 2224476-72-4](/img/structure/B13553074.png)
3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride is a complex organic compound that features a unique combination of functional groups, including a thienopyrazole ring, a difluoromethyl group, and a sulfonyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Ring: The initial step involves the cyclization of a suitable thieno precursor with a hydrazine derivative to form the thienopyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Amidation: The amido group is introduced through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.
Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and sulfonyl fluoride moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole moieties but lacks the thieno and sulfonyl fluoride groups.
3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar to the above compound but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride is unique due to the presence of the thienopyrazole ring and the sulfonyl fluoride moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Propiedades
Número CAS |
2224476-72-4 |
|---|---|
Fórmula molecular |
C14H10F3N3O3S2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
3-[[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10F3N3O3S2/c1-20-14-9(11(19-20)12(15)16)6-10(24-14)13(21)18-7-3-2-4-8(5-7)25(17,22)23/h2-6,12H,1H3,(H,18,21) |
Clave InChI |
GMCDJEKIMDSTRR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)F)C(=N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


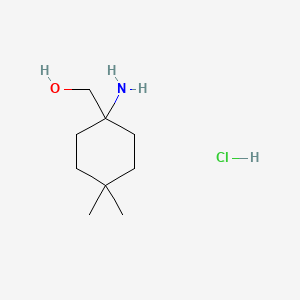
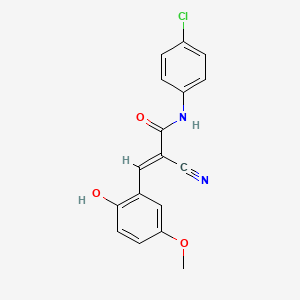

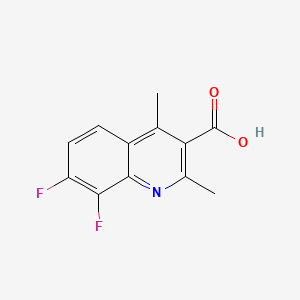
![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
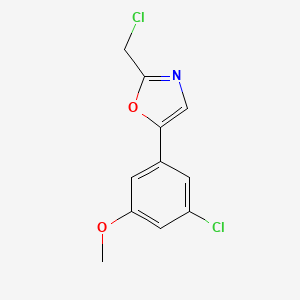
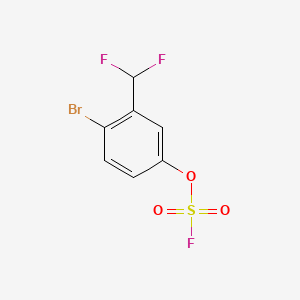
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
